(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone
Description
BenchChem offers high-quality (3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N8O2/c24-14(13-20-12(21-25-13)11-10-16-4-5-17-11)22-6-8-23(9-7-22)15-18-2-1-3-19-15/h1-5,10H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHBPEFGVXUYLNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C3=NC(=NO3)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant studies that highlight its biological activity.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 284.33 g/mol. The structure consists of a pyrazine ring, an oxadiazole moiety, and a piperazine ring, which are known for their diverse biological activities.
1. Antimicrobial Activity
Recent studies have indicated that compounds containing oxadiazole and pyrazine moieties exhibit significant antimicrobial properties. For instance, derivatives of oxadiazoles have shown promising antibacterial activity against various pathogens. In one study, compounds similar to the one demonstrated EC50 values ranging from 5.44 to 66.98 μg/mL , indicating their effectiveness against bacterial strains such as Xanthomonas and Pseudomonas .
2. Anticancer Potential
The compound's structure suggests potential activity against cancer cells due to the presence of piperazine and oxadiazole rings, which are often associated with anticancer properties. Some related compounds have been shown to inhibit specific protein kinases involved in cancer progression . For example, studies on pyrido[3,4-g]quinazolines indicated that structural modifications could enhance their potency against various kinases .
3. Neuropharmacological Effects
The piperazine component is frequently linked to neuropharmacological activity. Compounds with similar structures have been investigated for their ability to penetrate the blood-brain barrier and modulate neurotransmitter systems, particularly in the context of anxiety and depression . The potential for central nervous system effects makes this compound a candidate for further exploration in neuropharmacology.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many derivatives act as inhibitors of specific enzymes involved in cellular signaling pathways, such as phosphodiesterase (PDE) enzymes .
- Interference with DNA/RNA Synthesis : The heterocyclic nature allows for interaction with nucleic acids, potentially interfering with replication processes in pathogens or cancer cells.
Case Studies and Research Findings
Scientific Research Applications
Biological Applications
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Antimicrobial Activity
- Recent studies have shown that derivatives of oxadiazole compounds exhibit potent antimicrobial properties. For instance, compounds containing the oxadiazole moiety have been reported to show significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans .
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Anticancer Potential
- The compound's structural features allow it to interact with cancer cell lines effectively. Research indicates that similar compounds have demonstrated cytotoxic effects against various human cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer) . The mechanism often involves the inhibition of key signaling pathways that promote cell proliferation.
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Enzyme Inhibition
- The ability of this compound to inhibit specific enzymes has been explored in several studies. For example, it has been shown to modulate the activity of protein kinases, which are crucial in many signaling pathways related to cell growth and metabolism . This inhibition can lead to altered cellular functions and may provide therapeutic benefits in diseases characterized by dysregulated kinase activity.
Study 1: Antimicrobial Efficacy
A study published in the Oriental Journal of Chemistry highlighted the synthesis and biological evaluation of new oxadiazole derivatives. These compounds exhibited significant antimicrobial activity against both bacterial and fungal strains. The study utilized disc diffusion methods to assess efficacy and confirmed interactions through molecular docking studies .
Study 2: Anticancer Activity
Research focusing on pyrazolo[1,5-a]pyrimidine derivatives demonstrated that these compounds could inhibit tumor growth in vitro. The synthesized molecules were evaluated for their cytotoxic effects against various cancer cell lines, revealing promising results that warrant further investigation into their potential as anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
